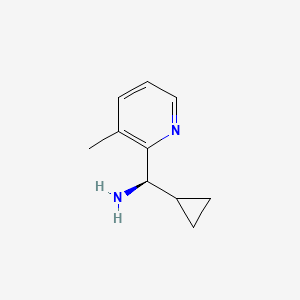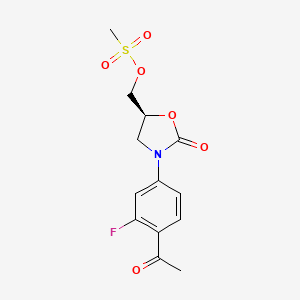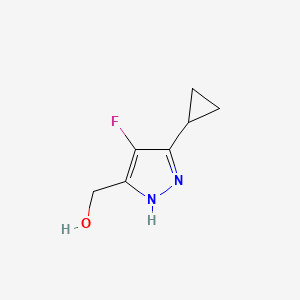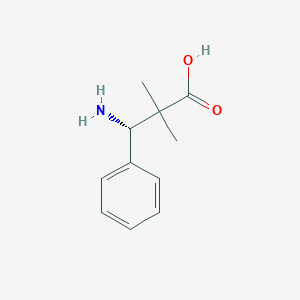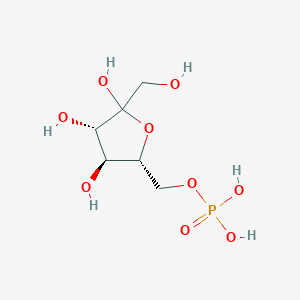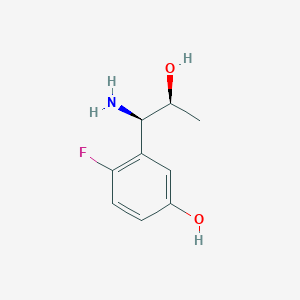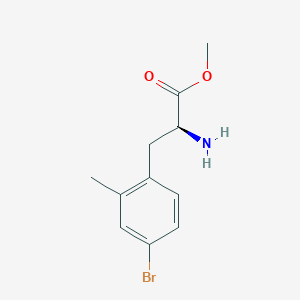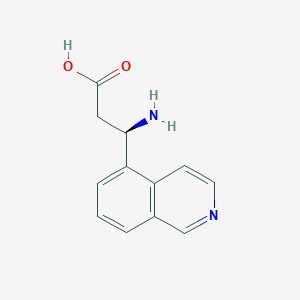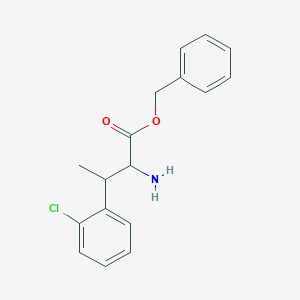
Benzyl 2-amino-3-(2-chlorophenyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-amino-3-(2-chlorophenyl)butanoate is a synthetic organic compound characterized by its unique chemical structure, which includes a benzyl group, an amino group, and a chlorophenyl group attached to a butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-3-(2-chlorophenyl)butanoate typically involves multi-step organic reactions. One common method includes the reaction of benzyl bromide with 2-amino-3-(2-chlorophenyl)butanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Benzyl 2-amino-3-(2-chlorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or chlorophenyl derivatives.
科学的研究の応用
Benzyl 2-amino-3-(2-chlorophenyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl 2-amino-3-(2-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Benzyl 2-amino-3-phenylbutanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-amino-3-(2-chlorophenyl)propanoic acid: Shorter carbon chain, leading to different chemical and physical properties.
Benzyl 2-amino-3-(4-chlorophenyl)butanoate: Chlorine atom positioned differently on the phenyl ring, potentially altering its interactions with molecular targets.
Uniqueness: Benzyl 2-amino-3-(2-chlorophenyl)butanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a biochemical probe.
特性
分子式 |
C17H18ClNO2 |
|---|---|
分子量 |
303.8 g/mol |
IUPAC名 |
benzyl 2-amino-3-(2-chlorophenyl)butanoate |
InChI |
InChI=1S/C17H18ClNO2/c1-12(14-9-5-6-10-15(14)18)16(19)17(20)21-11-13-7-3-2-4-8-13/h2-10,12,16H,11,19H2,1H3 |
InChIキー |
SZPYKDKWEVNBFT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1Cl)C(C(=O)OCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


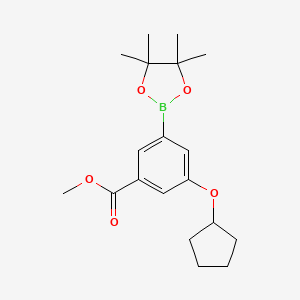
![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)

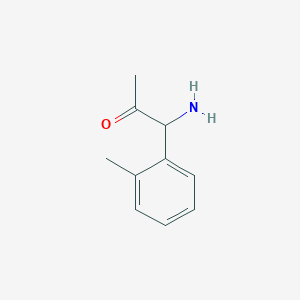
![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
